molecular formula C14H14N4O B2641540 N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide CAS No. 2411302-74-2

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide

Cat. No. B2641540
CAS RN: 2411302-74-2
M. Wt: 254.293
InChI Key: BVAORYIOZHTQJA-UHFFFAOYSA-N
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Description

“N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide” is a chemical compound that contains a triazole ring. Triazole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their significant heterocyclic structure that exhibits broad biological activities . A variety of N 2-aryl-1,2,3-triazoles were produced by continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions with Cu(OAc) 2 as a catalyst . This method took place under mild reaction conditions, could be utilized in a large synthesis range, and possessed wide functional compatibility with easily available resources .

Future Directions

Triazole compounds, including “N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide”, continue to attract the attention of chemists, biologists, technologists, and other specialists due to their wide range of biological activities . Future research may focus on the discovery and development of more effective and potent anticancer agents . The triazole ring could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-5-14(19)16-8-12-6-3-4-7-13(12)9-18-11-15-10-17-18/h3-4,6-7,10-11H,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAORYIOZHTQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=CC=C1CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide

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